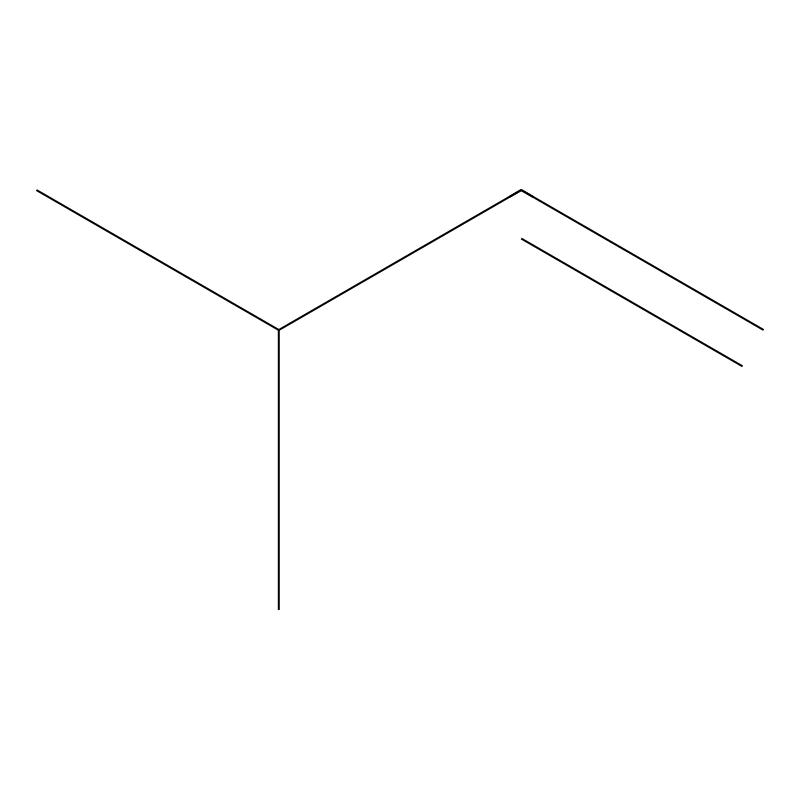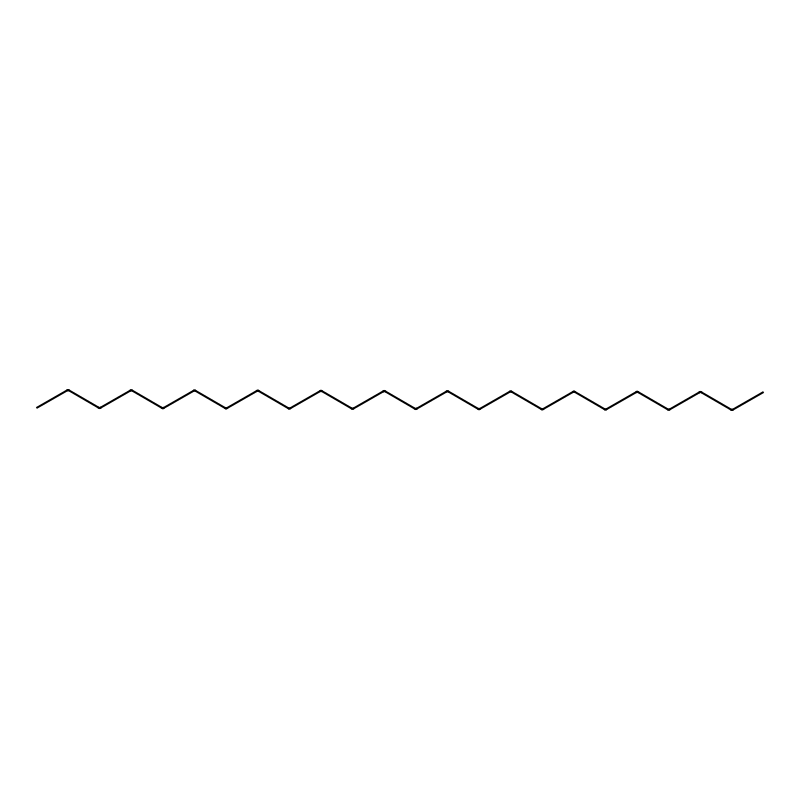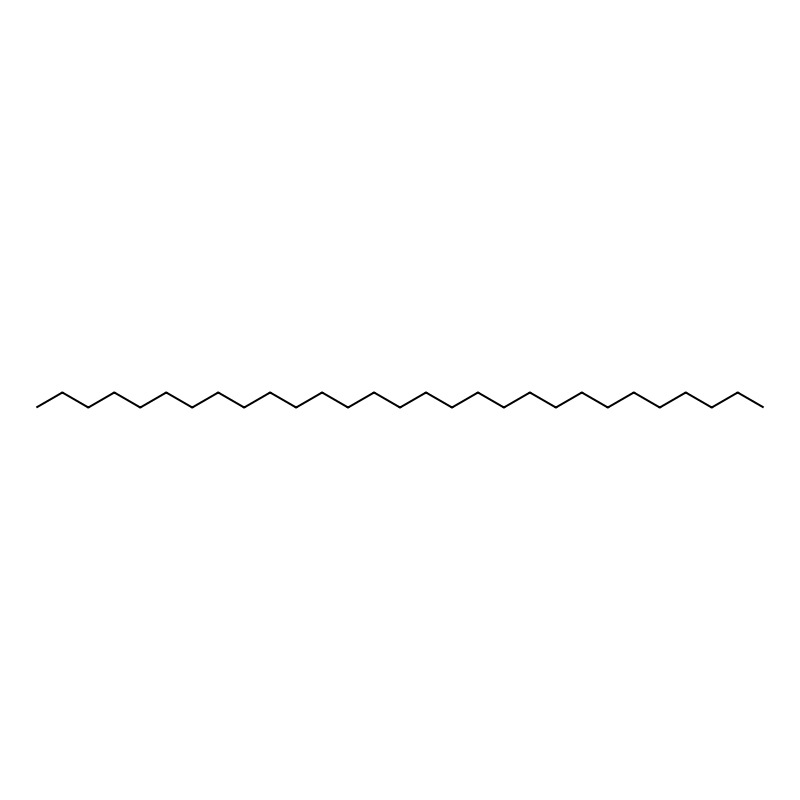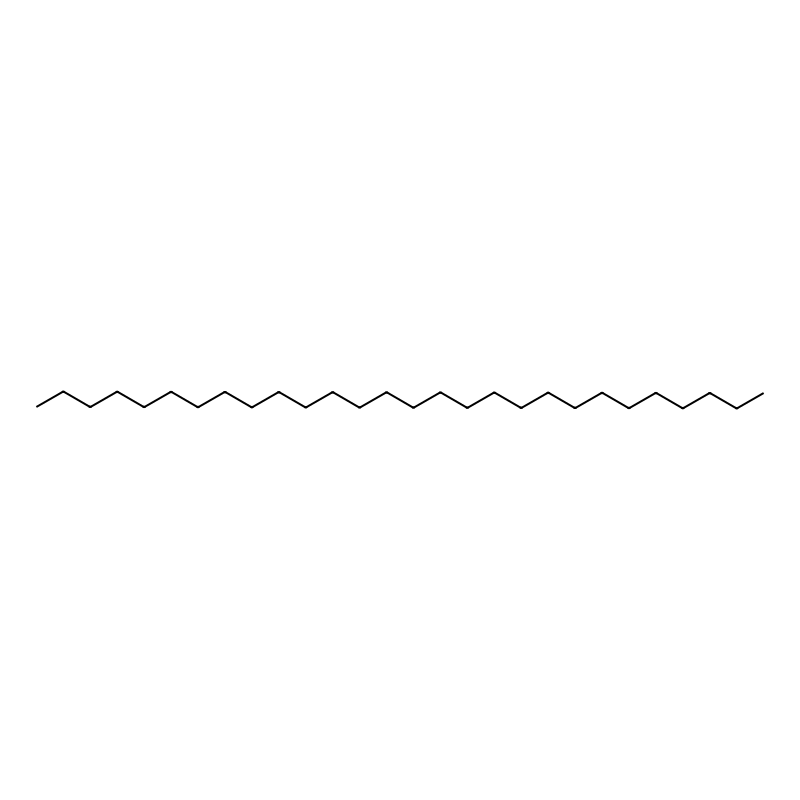Petrochemical Standards
CAS No.:563-45-1
Molecular Formula:C5H10
Molecular Weight:70.13 g/mol
Availability:
In Stock
CAS No.:646-31-1
Molecular Formula:C24H50
Molecular Weight:338.7 g/mol
Availability:
In Stock
CAS No.:630-03-5
Molecular Formula:C29H60
Molecular Weight:408.8 g/mol
Availability:
In Stock
CAS No.:630-05-7
Molecular Formula:C33H68
Molecular Weight:464.9 g/mol
Availability:
In Stock
CAS No.:630-02-4
Molecular Formula:C28H58
Molecular Weight:394.8 g/mol
Availability:
In Stock
CAS No.:1731-92-6
Molecular Formula:C18H36O2
Molecular Weight:284.5 g/mol
Availability:
In Stock





